3-(3-Bromophenyl)piperazin-2-one
Overview
Description
3-(3-Bromophenyl)piperazin-2-one is a chemical compound with the molecular formula C10H11BrN2O . It has a molecular weight of 255.11 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been explored in various studies . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a bromophenyl group attached to a piperazin-2-one ring . The InChI key for this compound is BJISZPLQYJSASV-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving piperazin-2-one compounds have been studied . Piperazin-2-one and 2-methyl-piperazin-3-one reacted differently, yielding unexpected products . These compounds might be considered as novel building blocks for medicinal chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 255.11 . It is a powder in physical form . More specific properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not provided in the available resources .Scientific Research Applications
Synthesis and Structural Characterization
- 3-(3-Bromophenyl)piperazin-2-one and its derivatives have been synthesized and characterized using various techniques. For example, Wujec and Typek (2023) synthesized a novel compound related to this compound, characterizing it using HRMS, IR, 1H, and 13C NMR experiments (Wujec & Typek, 2023).
Novel Synthesis Methods
- Innovative synthesis methods for piperazin-2-ones, including derivatives of this compound, have been developed. Rulev et al. (2013) achieved a facile one-pot synthesis of 3-trifluoromethylated piperazin-2-ones, demonstrating the unique influence of the trifluoromethyl group on the reaction path (Rulev et al., 2013).
Pharmaceutical Applications
- Kumar et al. (2017) synthesized a series of compounds related to this compound, which exhibited antidepressant and antianxiety activities in behavioral tests on albino mice, showing their potential pharmaceutical applications (Kumar et al., 2017).
Anticonvulsant Activity
- Research by Obniska et al. (2012) focused on the synthesis of new N-Mannich bases derived from 3-(2-bromophenyl)- and 3-(2-fluorophenyl)-pyrrolidine-2,5-diones, related to this compound, which showed anticonvulsant activity in animal models (Obniska et al., 2012).
Radiopharmaceutical Development
- The development of radiopharmaceuticals also utilizes derivatives of this compound. He et al. (1993) synthesized a derivative efficient for SPECT imaging of dopamine reuptake sites (He et al., 1993).
Antiviral and Antimicrobial Activities
- Reddy et al. (2013) synthesized urea and thiourea derivatives of piperazine doped with Febuxostat, showing promising antiviral and antimicrobial activities (Reddy et al., 2013).
Catalytic Applications
- Piperazine, a related compound, has been used as a catalyst in the synthesis of diverse pharmaceutically exciting compounds, as demonstrated by Yousefi et al. (2018) (Yousefi et al., 2018).
Safety and Hazards
Future Directions
Future directions for the study and use of 3-(3-Bromophenyl)piperazin-2-one could involve its potential as a building block in medicinal chemistry . Additionally, the development of one-pot asymmetric cascade processes applied to the synthesis of biologically active targets and drugs is a promising area of research .
Mechanism of Action
Target of Action
3-(3-Bromophenyl)piperazin-2-one is a compound that belongs to the class of piperazine derivatives , which could suggest a similar behavior for this compound.
Mode of Action
. The interaction of this compound with its targets and the resulting changes would need further investigation.
Result of Action
. The specific effects of this compound would need further investigation.
Properties
IUPAC Name |
3-(3-bromophenyl)piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-1-2-7(6-8)9-10(14)13-5-4-12-9/h1-3,6,9,12H,4-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJISZPLQYJSASV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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